![molecular formula C17H15NO2S B1392588 6-Methyl-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid CAS No. 1243075-84-4](/img/structure/B1392588.png)
6-Methyl-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid
Vue d'ensemble
Description
The compound “6-Methyl-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid” is likely to be an organic molecule. It appears to contain an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The indole ring is substituted at the 3-position with a (4-methylphenyl)thio group and at the 6-position with a methyl group. Additionally, a carboxylic acid group is present at the 2-position of the indole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring system, a (4-methylphenyl)thio substituent, a methyl substituent, and a carboxylic acid group . The exact 3D conformation would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxylic acid group would likely make this compound acidic. The compound’s solubility would depend on the specific intermolecular interactions it can form .Applications De Recherche Scientifique
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They are also found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents. One of these compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
3-[(4-Methylphenyl)thio]propionic acid
This compound is used as an organic building block in chemical synthesis . The specific applications or experimental procedures are not mentioned in the source .
4-Hydroxy-2-quinolones
These compounds have interesting pharmaceutical and biological activities, making them valuable in drug research and development . They are used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-methyl-3-(4-methylphenyl)sulfanyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-10-3-6-12(7-4-10)21-16-13-8-5-11(2)9-14(13)18-15(16)17(19)20/h3-9,18H,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPBPHDMHAPCTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(NC3=C2C=CC(=C3)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



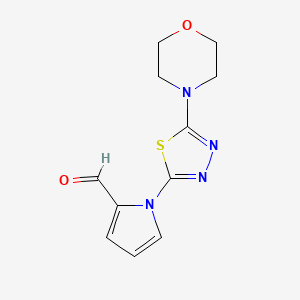
![4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid](/img/structure/B1392508.png)
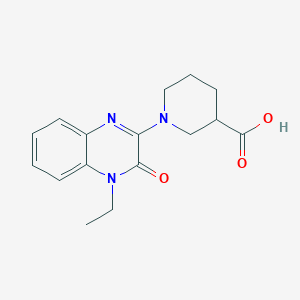
![[1-Benzyl-2-(4-fluorophenyl)-ethyl]amine hydrochloride](/img/structure/B1392512.png)
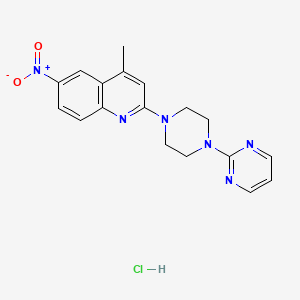
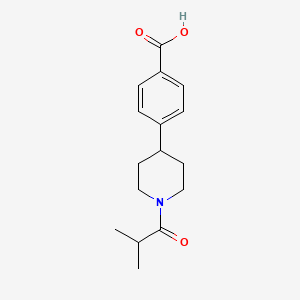
![[(1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4-yl)thio]acetic acid](/img/structure/B1392517.png)
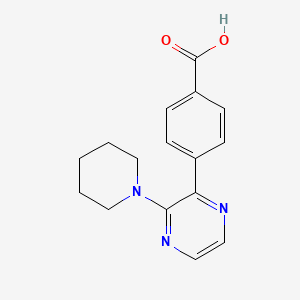
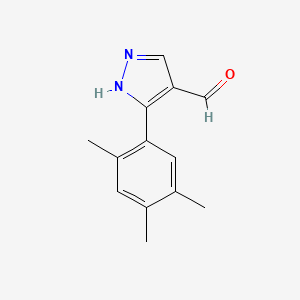
![1-[1,2,5]Thiadiazolo[3,4-b]pyridin-7-ylpiperidine-4-carbaldehyde](/img/structure/B1392521.png)
![1-[5-(4-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392525.png)
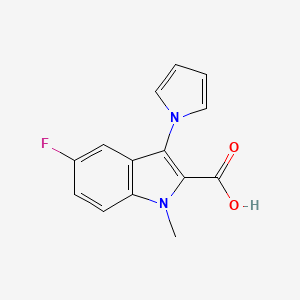
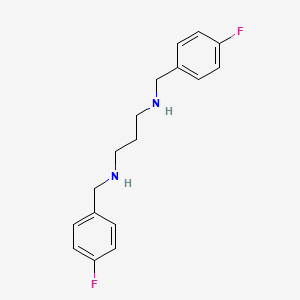
![3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392528.png)